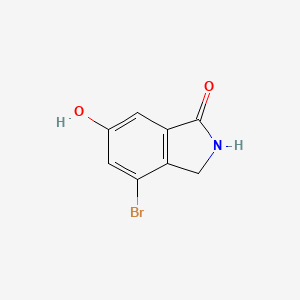

4-Bromo-6-hydroxyisoindolin-1-one

描述

属性

IUPAC Name |

4-bromo-6-hydroxy-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO2/c9-7-2-4(11)1-5-6(7)3-10-8(5)12/h1-2,11H,3H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQPRSUFYMWPKEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2Br)O)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50619883 | |

| Record name | 4-Bromo-6-hydroxy-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

808127-76-6 | |

| Record name | 4-Bromo-6-hydroxy-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-6-hydroxy-2,3-dihydro-1H-isoindol-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformations of 4 Bromo 6 Hydroxyisoindolin 1 One and Its Analogs

Functional Group Transformations

The presence of a hydroxyl group, a bromo-substituent, and a carbonyl group on the isoindolinone framework of 4-Bromo-6-hydroxyisoindolin-1-one offers a versatile platform for a range of chemical transformations. These functional groups can be selectively targeted to introduce new molecular complexity and to modulate the physicochemical properties of the parent molecule.

Reactions at the Hydroxyl Group (e.g., Etherification, Esterification)

The phenolic hydroxyl group at the 6-position of the isoindolinone ring is a key site for functionalization through etherification and esterification reactions. These transformations are fundamental in organic synthesis for protecting the hydroxyl group or for introducing specific functionalities to alter the biological activity or solubility of the molecule.

Etherification:

Etherification of the hydroxyl group can be achieved under various conditions, typically involving the use of an alkylating agent in the presence of a base. For instance, the synthesis of 4-Bromo-6-methoxyisoindolin-1-one, an analog of the title compound, can be accomplished by reacting a corresponding 4-bromo-isoindolin-1-one precursor with a methylating agent. A typical method involves the reaction of 4-bromo-1,3-dihydro-1H-isoindol-1-one with methanol (B129727) in the presence of a suitable base or catalyst to facilitate the etherification. This transformation highlights the accessibility of the hydroxyl group for O-alkylation.

Esterification:

While specific examples of esterification of this compound are not extensively documented in publicly available literature, the general principles of phenol (B47542) esterification are applicable. The hydroxyl group can be acylated using acyl chlorides or acid anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine, to yield the corresponding esters. These ester derivatives can serve as prodrugs or as intermediates for further synthetic manipulations.

| Reaction Type | Reagents and Conditions | Product Type |

| Etherification | Alkyl halide (e.g., CH3I), Base (e.g., K2CO3), Solvent (e.g., Acetone) | 6-Alkoxy-4-bromoisoindolin-1-one |

| Esterification | Acyl chloride or Anhydride, Base (e.g., Pyridine), Solvent (e.g., CH2Cl2) | 6-Acyloxy-4-bromoisoindolin-1-one |

Reactions Involving the Bromo-Substituent (e.g., Cross-Coupling Reactions)

The bromo-substituent at the 4-position of the isoindolinone ring is a versatile handle for carbon-carbon and carbon-heteroatom bond formation through various transition metal-catalyzed cross-coupling reactions. These reactions are pivotal in modern organic synthesis for the construction of complex molecular architectures.

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| 4-Bromo-isoindolinone derivative | Arylboronic acid | Pd(PPh3)4 | K2CO3 | 4-Aryl-isoindolinone derivative |

| 4-Bromo-isoindolinone derivative | Vinylboronic acid | Pd(dppf)Cl2 | Na2CO3 | 4-Vinyl-isoindolinone derivative |

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org This reaction provides a powerful tool for the introduction of alkenyl substituents onto the isoindolinone scaffold at the 4-position. The general mechanism of the Heck reaction involves the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the product and regenerate the catalyst. youtube.com

While specific applications of the Heck reaction to this compound are not explicitly detailed in the literature, studies on analogous systems, such as bromochromones with protected hydroxyl groups, have shown successful coupling with various alkenes. youtube.com These reactions can be carried out using various palladium catalysts, including palladium acetate, in the presence of a base like triethylamine. wikipedia.org The reaction conditions can be tuned to control the regioselectivity of the alkene insertion.

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| 4-Bromo-isoindolinone derivative | Alkene (e.g., Styrene) | Pd(OAc)2 | Et3N | 4-Alkenyl-isoindolinone derivative |

| 4-Bromo-isoindolinone derivative | Acrylate ester | Pd(PPh3)4 | K2CO3 | 4-(2-alkoxycarbonylvinyl)-isoindolinone derivative |

Carbonyl Reactivity and Derivatization

The carbonyl group of the γ-lactam ring in isoindolinones exhibits typical carbonyl reactivity, although its reactivity is influenced by the adjacent nitrogen atom and the fused aromatic ring. This functional group can undergo nucleophilic attack and can be a site for various derivatization reactions.

Nucleophilic addition to the carbonyl group is a fundamental reaction. academie-sciences.fr However, in the case of the lactam carbonyl in isoindolinones, this reactivity is somewhat attenuated due to resonance stabilization from the lone pair of electrons on the adjacent nitrogen atom. Despite this, strong nucleophiles can react at this position.

Derivatization of the carbonyl group can be achieved through various condensation reactions. For example, reaction with hydrazines can form hydrazones, and reaction with hydroxylamines can yield oximes. These derivatives can be useful for characterization or for further synthetic transformations. The synthesis of 3-substituted isoindolin-1-ones often involves reactions that proceed through intermediates where the carbonyl group's reactivity is key. clockss.org

Oxidation and Reduction Studies on Isoindolinone Scaffolds

Oxidation:

The oxidation of the isoindolinone ring can lead to the corresponding phthalimide (B116566) derivative. This transformation involves the oxidation of the methylene (B1212753) group adjacent to the nitrogen atom. Various oxidizing agents can be employed for this purpose. While specific studies on this compound are limited, research on N-substituted isoindolinones has demonstrated their oxidation to phthalimides.

Reduction:

The reduction of the carbonyl group in the isoindolinone ring would yield a 3-hydroxyisoindoline derivative. This transformation can be achieved using various reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride. Furthermore, under certain conditions, the entire aromatic ring of the isoindoline (B1297411) scaffold can be reduced. For example, palladium-catalyzed formate (B1220265) reduction of substituted isoindolines has been shown to yield 4,5,6,7-tetrahydro-2H-isoindoles. wikipedia.org In these reactions, halogen-substituted isoindolines were found to be dehalogenated and reduced. wikipedia.org This suggests that under similar conditions, this compound could potentially undergo both reduction of the aromatic ring and dehalogenation.

| Transformation | Reagents and Conditions | Product Type |

| Oxidation | Oxidizing agent (e.g., KMnO4) | Phthalimide derivative |

| Carbonyl Reduction | Reducing agent (e.g., NaBH4) | 3-Hydroxyisoindoline derivative |

| Aromatic Ring Reduction | Pd catalyst, Formate source | Tetrahydroisoindolinone derivative |

Stereoselective Transformations of Hydroxyisoindolinones

The development of stereoselective methods for the functionalization of hydroxyisoindolinones is a significant area of research, driven by the prevalence of chiral isoindolinone scaffolds in biologically active molecules. These transformations typically focus on controlling the stereochemistry at the C3 position.

The 3-hydroxy group of N-acylisoindolinones can be displaced by various nucleophiles under acidic conditions, proceeding through a reactive N-acyliminium ion intermediate. The stereochemical outcome of these reactions can be controlled through the use of chiral catalysts, such as chiral phosphoric acids or transition metal complexes. These catalysts can create a chiral environment around the N-acyliminium ion, directing the nucleophilic attack to one face of the intermediate, thus leading to the formation of one enantiomer in excess.

While specific examples involving this compound are not extensively documented, it is anticipated that the core principles of stereoselective transformations observed for other hydroxyisoindolinones would be applicable. The presence of the bromo and hydroxy substituents on the aromatic ring may influence the electronic properties and steric environment of the reactive intermediates, potentially affecting reaction rates and stereoselectivities.

Table 1: Examples of Stereoselective Transformations of Related Hydroxyisoindolinones

| Catalyst/Reagent | Nucleophile | Product Type | Stereoselectivity (ee) |

| Chiral Phosphoric Acid | Indoles | 3-Indolylisoindolinones | Up to 99% |

| Chiral Phosphoric Acid | Silyl Enol Ethers | 3-Alkylisoindolinones | Up to 98% |

| Rhodium/Chiral Ligand | Arylboronic Acids | 3-Arylisoindolinones | Up to 97% |

| Copper/Chiral Ligand | Grignard Reagents | 3-Alkylisoindolinones | Up to 95% |

Note: This table represents data for analogous hydroxyisoindolinone structures, not specifically this compound.

Reactivity Studies with Various Nucleophiles and Electrophiles

The reactivity of this compound is characterized by the distinct reactivity of its different functional components.

Nucleophilic Reactions:

The primary sites for nucleophilic attack are the carbonyl carbon of the lactam and the C3 position (via the N-acyliminium ion). The lactam amide bond can undergo hydrolysis under strong acidic or basic conditions, leading to ring opening. More synthetically useful are the reactions at the C3 position. As mentioned, the 3-hydroxy group can be substituted by a range of nucleophiles.

Furthermore, the bromine atom on the aromatic ring is susceptible to nucleophilic aromatic substitution, although this typically requires harsh conditions or activation by strongly electron-withdrawing groups. However, transition metal-catalyzed cross-coupling reactions provide a milder and more versatile route for functionalizing this position.

The phenolic hydroxyl group can be deprotonated to form a phenoxide, which is a potent nucleophile. This allows for O-alkylation or O-acylation reactions.

Electrophilic Reactions:

The aromatic ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl group. The directing effect of the hydroxyl and bromo substituents will influence the position of further substitution. The hydroxyl group is a strong ortho-, para-director, while the bromine is a weaker deactivating ortho-, para-director. Therefore, electrophilic attack is most likely to occur at the positions ortho and para to the hydroxyl group.

The nitrogen atom of the lactam can also act as a nucleophile and react with electrophiles, particularly after deprotonation.

Table 2: Predicted Reactivity of this compound with Nucleophiles and Electrophiles

| Reagent Type | Specific Reagent Example | Predicted Site of Reaction | Product Type |

| Nucleophile | Amines, Alcohols, Thiols (with acid catalysis) | C3-position | 3-Substituted isoindolinones |

| Arylboronic acids (with Pd catalyst) | C4-position (Br) | 4-Aryl-6-hydroxyisoindolin-1-ones | |

| Alkyl halides (with base) | O-position (hydroxyl) | 6-Alkoxy-4-bromoisoindolin-1-ones | |

| Electrophile | Nitrating agents (e.g., HNO₃/H₂SO₄) | Aromatic ring | Nitro-substituted isoindolinones |

| Halogenating agents (e.g., Br₂) | Aromatic ring | Dihalo-substituted isoindolinones | |

| Acyl chlorides (with base) | O-position (hydroxyl) | 6-Acyloxy-4-bromoisoindolin-1-ones |

Note: This table is based on the expected reactivity of the functional groups present in this compound and analogies to similar compounds.

Derivatization and Structure Activity Relationship Sar Studies of 4 Bromo 6 Hydroxyisoindolin 1 One

Design and Synthesis of Novel Derivatives of 4-Bromo-6-hydroxyisoindolin-1-one

While specific studies detailing the design and synthesis of novel derivatives from this compound are not extensively reported in the peer-reviewed literature, the chemical nature of the molecule allows for hypothetical design strategies. The primary sites for derivatization are the hydroxyl group at the 6-position and the bromo group at the 4-position.

The hydroxyl group can be a versatile handle for introducing a variety of substituents. For instance, O-alkylation could be employed to introduce alkyl or substituted benzyl groups, potentially influencing the compound's lipophilicity and steric profile. Esterification of the hydroxyl group is another feasible route to generate a library of derivatives with varying electronic and steric properties.

The bromine atom, on the other hand, can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions. These reactions would allow for the introduction of aryl, alkynyl, or amino groups, respectively, at the 4-position. Such modifications would significantly alter the electronic and conformational properties of the isoindolinone core.

A hypothetical synthetic scheme could involve the protection of the hydroxyl group, followed by a cross-coupling reaction at the bromo position, and subsequent deprotection and derivatization of the hydroxyl group. The choice of reagents and reaction conditions would be crucial to achieve selective modifications.

Hypothetical Derivatives of this compound via O-Alkylation and Suzuki Coupling

| Derivative ID | Modification at 6-OH | Modification at 4-Br | Synthetic Approach |

| D-001 | Methoxy (-OCH3) | Unmodified | Williamson ether synthesis |

| D-002 | Benzyloxy (-OCH2Ph) | Unmodified | Williamson ether synthesis |

| D-003 | Unmodified | Phenyl (-Ph) | Suzuki coupling |

| D-004 | Unmodified | 4-Fluorophenyl | Suzuki coupling |

| D-005 | Methoxy (-OCH3) | Phenyl (-Ph) | Sequential etherification and Suzuki coupling |

Impact of Substitution Patterns on Chemical Properties and Reactivity

The introduction of different substituents at the 6-hydroxy and 4-bromo positions is expected to have a profound impact on the chemical properties and reactivity of the this compound scaffold.

Substitution at the 6-hydroxyl group, for example by converting it to an ether or an ester, would alter the molecule's polarity and hydrogen bonding capabilities. An ether linkage would increase lipophilicity, which could affect solubility and permeability across biological membranes. An ester group, being an electron-withdrawing group, could influence the acidity of the N-H proton of the isoindolinone ring.

Modifications at the 4-bromo position through cross-coupling reactions would introduce new electronic and steric features. The introduction of an electron-donating group, such as a methoxy-substituted phenyl ring, would increase the electron density of the aromatic system. Conversely, an electron-withdrawing group, like a nitro-substituted phenyl ring, would decrease the electron density. These changes would affect the reactivity of the isoindolinone core and its potential interactions with biological targets.

Conformational Analysis and Stereochemical Considerations in Derivatization

The isoindolinone core of this compound is a planar bicyclic system. Derivatization, particularly at the 4-position with bulky substituents, could introduce steric hindrance that might lead to conformational restrictions. For instance, the introduction of a large aryl group via Suzuki coupling could restrict the rotation around the newly formed C-C bond, potentially leading to atropisomerism if the substituent pattern is appropriate.

While the core structure of this compound is achiral, the introduction of chiral centers can be envisaged through derivatization. For example, if the substituent introduced at the 6-hydroxyl or 4-bromo position contains a stereocenter, a pair of diastereomers would be formed. The stereochemistry of these derivatives would be a critical factor in their potential biological activity, as biological targets are often stereoselective.

Computational modeling and techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy would be invaluable for the conformational analysis of any newly synthesized derivatives.

Rational Design Principles for Targeted Derivatization

Although specific rational design studies starting from this compound are not documented, general principles of drug design can be applied to hypothesize targeted derivatization strategies. The isoindolinone scaffold is known to be a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including inhibition of enzymes like carbonic anhydrase and interaction with protein-protein interfaces nih.gov.

A rational design approach would begin with identifying a specific biological target. Based on the structure of the target's binding site, derivatives of this compound could be designed to optimize interactions. For example, if the target has a hydrophobic pocket, introducing lipophilic groups at the 6-position might enhance binding affinity. If a hydrogen bond acceptor is present in the active site, the hydroxyl group could be retained or modified to an ether with a terminal hydrogen bond acceptor.

The bromine atom at the 4-position could be replaced with moieties that can form specific interactions, such as hydrogen bonds or halogen bonds, with the target protein. Structure-based design, aided by molecular docking and computational chemistry, would be instrumental in guiding the selection of appropriate substituents to synthesize.

Biological and Biomedical Research on 4 Bromo 6 Hydroxyisoindolin 1 One Derivatives

Mechanisms of Biological Activities

The therapeutic potential of 4-Bromo-6-hydroxyisoindolin-1-one derivatives stems from their ability to interact with various biological targets, leading to a cascade of cellular events. The following sections explore the specific mechanisms through which these compounds exert their antitumor and antimicrobial effects.

Antitumor and Cytotoxic Mechanisms

The anticancer properties of isoindolinone derivatives are a major focus of research, with studies highlighting their ability to induce cancer cell death through various mechanisms.

Research has shown that isoindolinone derivatives can trigger apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway. For instance, in human promyelocytic leukemia (HL-60) cells, certain 3-hydroxyisoindolin-1-one derivatives have been observed to induce apoptosis. doi.orgnih.gov This process is initiated by the downregulation of the c-Myc oncogene, a key regulator of cell proliferation and apoptosis. doi.org The downregulation of c-Myc is followed by the activation of caspase-3 and the cleavage of Poly(ADP-ribose) polymerase (PARP), both of which are critical events in the execution phase of apoptosis. doi.org

Another significant target of some isoindolinone derivatives is the Bromodomain and Extra-Terminal domain (BET) family of proteins, particularly BRD4. doi.orgnih.gov BRD4 is an epigenetic reader that plays a crucial role in the transcription of key oncogenes. By inhibiting BRD4, these compounds can disrupt the expression of growth-promoting genes and induce cell death in cancer cells. doi.orgnih.gov

Furthermore, derivatives of the related indirubin (B1684374) structure, such as 6-bromo-meisoindigo, have been found to selectively inhibit the activity of Signal Transducer and Activator of Transcription 3 (Stat3). nih.govnih.gov Stat3 is a transcription factor that is often constitutively activated in many cancers, promoting cell survival and proliferation. Inhibition of Stat3 by these bromo-derivatives leads to reduced expression of its downstream target genes and can induce cell cycle arrest. nih.govnih.gov Notably, these compounds have also been shown to target CD133+ cancer stem cells, which are a subpopulation of tumor cells responsible for therapy resistance and relapse. nih.govnih.gov

Table 1: Cellular Targets and Pathways of Isoindolinone Derivatives in Cancer

| Derivative Class | Cellular Target/Pathway | Cancer Cell Line(s) | Observed Effect |

| 3-Hydroxyisoindolin-1-one | c-Myc, Caspase-3, PARP (Mitochondrial Apoptosis Pathway) | HL-60 (Human Promyelocytic Leukemia) | Downregulation of c-Myc, activation of caspase-3, PARP cleavage, induction of apoptosis. doi.org |

| 3-Hydroxyisoindolin-1-one | BRD4 | HL-60, MV4-11 | Inhibition of BRD4, anti-proliferative effects. doi.orgnih.gov |

| 6-Bromo-meisoindigo | Stat3, CD133+ Cancer Stem Cells | HeLa, JoPaca-1 (Pancreatic) | Inhibition of Stat3 phosphorylation, cell cycle arrest, induction of apoptosis in CD133+ cells. nih.govnih.gov |

Inhibition of Specific Enzymes (e.g., SARS-CoV-2 3CL protease, PARP-1, Histone Deacetylase)

The molecular mechanism of action for many this compound derivatives involves the direct inhibition of specific enzymes that are critical for the survival and proliferation of cancer cells or viruses.

SARS-CoV-2 3CL protease: The 3C-like protease (3CLpro) is a key enzyme in the life cycle of coronaviruses, including SARS-CoV-2. N-substituted isatin (B1672199) compounds, which share a core structural similarity with isoindolinones, have been identified as potent inhibitors of SARS-CoV-2 3CLpro. nih.gov Some of these compounds exhibit inhibitory activity in the nanomolar range, suggesting their potential as broad-spectrum anti-coronavirus agents. nih.gov The development of isoindolinone-based inhibitors targeting this enzyme is an active area of research. nih.gov

PARP-1: Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme that plays a crucial role in DNA repair. mdpi.comnih.govresearchgate.net In cancers with mutations in the BRCA1 or BRCA2 genes, which are also involved in DNA repair, the inhibition of PARP-1 leads to a synthetic lethality effect, causing the selective death of cancer cells. mdpi.com Isoindolinone derivatives have been developed as potent PARP-1 inhibitors. nih.govresearchgate.net These compounds often mimic the nicotinamide (B372718) portion of the NAD+ substrate, binding to the active site of the enzyme and blocking its function. researchgate.net Some 4-hydroxyquinazoline (B93491) derivatives, which are structurally related to isoindolinones, have also shown potent PARP1 inhibitory activity. mdpi.com

Histone Deacetylase (HDAC): While direct evidence for the inhibition of histone deacetylases by this compound itself is limited in the provided context, the broader class of isoindolinones is being explored for its epigenetic modifying capabilities. For instance, the inhibition of BRD4, a bromodomain-containing protein, by some isoindolinone derivatives points towards their role in modulating the epigenetic landscape of cancer cells. doi.orgnih.gov BRD4 is a key reader of histone acetylation marks, and its inhibition can lead to the downregulation of oncogenes. doi.org

Table 2: Enzyme Inhibition by Isoindolinone and Related Derivatives

| Compound Class | Target Enzyme | Significance |

| N-substituted Isatins | SARS-CoV-2 3CL protease | Potent inhibition with IC50 values in the nanomolar range, potential for anti-coronavirus drug development. nih.gov |

| Isoindolinones | PARP-1 | Inhibition of DNA repair, leading to synthetic lethality in BRCA-deficient cancers. nih.govresearchgate.net |

| 4-Hydroxyquinazolines | PARP-1 | Overcoming resistance to existing PARP inhibitors. mdpi.com |

| 3-Hydroxyisoindolin-1-ones | BRD4 | Epigenetic modulation through inhibition of a histone acetylation reader, leading to downregulation of oncogenes. doi.orgnih.gov |

Structure-Activity Relationships in Anticancer Isoindolinones

The anticancer potency of isoindolinone derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies have provided valuable insights for the design of more effective compounds.

For isoindole-1,3(2H)-dione derivatives, it has been observed that increasing the lipophilicity of the molecule can enhance its anticancer activity. researchgate.net Furthermore, the introduction of halogen atoms, particularly bromine, to the isoindole-1,3(2H)-dione scaffold has been shown to increase cytotoxic effects. researchgate.net

In the case of 3-oxoisoindoline-4-carboxamides, which are potent PARP inhibitors, a key structural feature for activity is the presence of a secondary or tertiary amine on the lactam nitrogen. researchgate.net This group is believed to be important for cellular potency. X-ray crystallography has revealed that an intramolecular hydrogen bond between the carboxamide and the isoindolinone carbonyl group helps to lock the molecule in a planar conformation, which is favorable for binding to the PARP enzyme. researchgate.net

For isoindolinone derivatives targeting BRD4, a 3-hydroxyisoindolin-1-one scaffold has been identified as a promising starting point. doi.orgnih.gov Further modifications and the introduction of various substituents are being explored to optimize the inhibitory activity against this epigenetic target.

The antiproliferative effects of 6-bromo-meisoindigo, an indirubin derivative, were found to be superior to those of the parent compound, meisoindigo, highlighting the positive contribution of the bromine atom to its anticancer activity. nih.govnih.gov

Table 3: Key Structure-Activity Relationships in Anticancer Isoindolinones

| Isoindolinone Subclass | Structural Feature | Impact on Anticancer Activity |

| Isoindole-1,3(2H)-diones | Increased Lipophilicity | Enhanced Activity researchgate.net |

| Isoindole-1,3(2H)-diones | Halogenation (e.g., Bromine) | Increased Cytotoxicity researchgate.net |

| 3-Oxoisoindoline-4-carboxamides (PARP inhibitors) | Secondary/Tertiary Amine on Lactam Nitrogen | Important for Cellular Potency researchgate.net |

| Indirubin Derivatives (e.g., 6-bromo-meisoindigo) | Bromine Substitution | Improved Cytotoxicity and Stat3 Inhibition nih.govnih.gov |

Antimicrobial Mechanisms

In addition to their anticancer properties, derivatives of this compound have demonstrated potential as antimicrobial agents, capable of combating both Gram-positive and Gram-negative bacteria.

Several studies have highlighted the antibacterial potential of isoindolinone and related bromo-indole derivatives. For example, certain 6-bromoindolglyoxylamide derivatives have shown intrinsic antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus intermedius. nih.gov Some of these compounds also exhibit the ability to enhance the activity of antibiotics against resistant Gram-negative bacteria like Pseudomonas aeruginosa. nih.gov The mechanism of action for some of these polyamine derivatives is believed to involve the rapid permeabilization and depolarization of the bacterial membrane. nih.gov

N-substituted isoindolin-5-ones have also been reported to possess antibacterial activity against Bacillus subtilis and Escherichia coli. researchgate.net Furthermore, tricyclic β-lactams containing an isoindole moiety have been synthesized and shown to be active against a broad range of pathogens, including S. aureus, E. coli, and Klebsiella pneumoniae. researchgate.net

Research into 4-bromo-1H-indazole derivatives, which share some structural similarities with the isoindolinone core, has identified compounds with potent activity against penicillin-resistant Staphylococcus aureus. nih.gov Some of these derivatives also showed good activity against Streptococcus pyogenes. nih.gov The proposed mechanism of action for these indazole derivatives is the inhibition of the filamentous temperature-sensitive protein Z (FtsZ), a key protein involved in bacterial cell division. nih.gov

While broad-spectrum activity is a desirable trait, some pyrazole (B372694) derivatives have shown more pronounced activity against Gram-positive bacteria. nih.gov For instance, certain synthesized pyrazole derivatives demonstrated moderate to good activity against S. aureus and B. subtilis. nih.gov In contrast, some 4-quinolone derivatives, another class of heterocyclic compounds, are being actively investigated for their potent activity against drug-resistant Gram-positive pathogens like methicillin-resistant S. aureus (MRSA). nih.gov

Table 4: Antibacterial Spectrum of Isoindolinone and Related Derivatives

| Compound Class | Gram-Positive Activity | Gram-Negative Activity | Example Organisms |

| 6-Bromoindolglyoxylamides | Yes | Yes (enhances antibiotic activity) | Staphylococcus aureus, Staphylococcus intermedius, Pseudomonas aeruginosa nih.gov |

| N-substituted Isoindolin-5-ones | Yes | Yes | Bacillus subtilis, Escherichia coli researchgate.net |

| Tricyclic β-lactams (with isoindole moiety) | Yes | Yes | S. aureus, E. coli, Klebsiella pneumoniae researchgate.net |

| 4-Bromo-1H-indazoles | Yes | Moderate | Penicillin-resistant S. aureus, Streptococcus pyogenes nih.gov |

| Pyrazole Derivatives | Yes | Limited | S. aureus, B. subtilis nih.gov |

| 4-Quinolone Derivatives | Yes | Variable | Methicillin-resistant S. aureus (MRSA) nih.gov |

Antifungal Activity

While direct studies on the antifungal activity of this compound are not extensively documented in the reviewed literature, research on structurally related compounds provides insights into the potential antifungal properties of isoindolinone derivatives. For instance, derivatives of 6-bromo-4-ethoxyethylthio quinazoline (B50416) have demonstrated significant antifungal activities against various plant pathogenic fungi, with EC50 values ranging from 17.47 to 70.79 μg/mL. nih.gov The mechanism of action for these compounds involves the disruption of essential cellular components in fungi. nih.gov Specifically, treatment with 6-bromo-4-ethoxyethylthio quinazoline led to a decrease in mycelial reducing sugar, chitosan, soluble protein, and pyruvate (B1213749) content, as well as reduced chitinase (B1577495) activity in Gibberella zeae. nih.gov

Furthermore, studies on other brominated heterocyclic compounds, such as 3,5-dibromo-6,7-dihydro-1,2-benzoisoxazol-4-(5H)-one, have reported a broad antifungal spectrum and notable fungicidal activity against human pathogenic fungi like Trichophyton mentagrophytes. mdpi.comnih.gov The development of novel quinazolinone derivatives, including those with a 6,8-dibromo substitution, has also yielded compounds with potent in vitro antifungal activity against Candida albicans and Aspergillus flavus. researchgate.net For example, 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-methyl thioamido benzoic acid hydrazide showed impressive minimum inhibitory concentrations (MICs) of 0.78 and 0.097 μg/mL against C. albicans and A. flavus, respectively. researchgate.net Additionally, 6-bromo-3-propylquinazolin-4-one (B7488161) has been identified as having good antifungal activity. nih.govnih.gov

These findings suggest that the presence of a bromine substituent on a heterocyclic core, a feature of this compound, can be a crucial element for antifungal efficacy.

Structure-Activity Relationships in Antimicrobial Isoindolinones

The antimicrobial activity of isoindolinone derivatives is significantly influenced by their chemical structure. Structure-activity relationship (SAR) studies on related heterocyclic compounds provide a framework for understanding the key features for antimicrobial potency.

For antifungal activity, the 2-methoxymethylene-cyclopent-4-ene-1,3-dione moiety has been identified as a critical pharmacophore in coruscanone A analogs. nih.gov The side chain also plays a complementary role, likely contributing to target binding. nih.gov In a series of nicotinamide derivatives, the positions of the amino and isopropyl groups were found to be critical for their antifungal activity against Candida albicans. mdpi.com Specifically, compound 16g from this series demonstrated potent activity against both fluconazole-sensitive and -resistant strains. mdpi.com

In the context of antibacterial agents, SAR studies of quinolinequinones revealed that the presence of an ester group is an important moiety for activity against Gram-positive bacteria. nih.gov The position of this ester group, particularly at the para position of an aminophenyl ring, was shown to improve antibacterial activity. nih.gov

For anti-HIV activity of isoindolinedione analogues, the type of linkage between moieties significantly affects their potency as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov Molecules with sulfonamide linkages were found to be the most potent, with the S=O bonds interacting with Lys103 and Pro236, and the NH part of the sulfonamide linkage forming a bond with the carbonyl of Lys101. nih.gov

In the case of anti-Tobacco Mosaic Virus (TMV) agents derived from phenanthridin-6(5H)-one, modifications on the nitrogen atom of the phenanthridone core were shown to enhance antiviral activity. mdpi.com Interestingly, the presence of electron-withdrawing (F, Br) or electron-donating (OCH3) substituents on the benzene (B151609) ring did not favor an improvement in anti-TMV activity. mdpi.com

These examples highlight that specific substitutions and functional groups on the core heterocyclic structure are key determinants of the antimicrobial spectrum and potency of isoindolinone-related compounds.

Antiviral Mechanisms (e.g., Anti-HIV, Anti-TMV, SARS-CoV-2)

Isoindolinone derivatives have demonstrated promising antiviral activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Tobacco Mosaic Virus (TMV), and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), through various mechanisms of action. nih.govclockss.orgd-nb.infojmchemsci.comrsc.org

Anti-HIV Activity: Novel isoindolinedione analogues have been designed and synthesized as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov These compounds effectively inhibit HIV-1 replication at nanomolar concentrations. nih.gov Their mechanism involves binding to the HIV reverse transcriptase enzyme, with structure-activity relationship studies revealing that sulfonamide linkages are particularly effective. nih.gov The sulfonamide moiety interacts with key amino acid residues like Lys103 and Pro236 in the enzyme's binding pocket. nih.gov An important characteristic of these designed molecules is their predicted ability to cross the blood-brain barrier, a crucial feature for anti-HIV drugs. nih.gov

Anti-TMV Activity: Several isoindolin-1-ones isolated from Nicotiana tabacum have shown significant anti-TMV activity. clockss.orgd-nb.inforesearchgate.net For instance, compounds 1 , 2 , and 3 (2-(2-hydroxyethyl)-5-methyl-6-(3-methylbut-2-enyl)isoindolin-1-one, 2,5-dimethyl-6-(3-methylbut-2-enyl)isoindolin-1-one, and another derivative) exhibited higher inhibition rates against TMV than the positive control, ningnanmycin. clockss.orgresearchgate.net The mechanism of action for some of these compounds involves inducing resistance in the host plant by increasing the potentiation of defense-related enzyme activities and down-regulating the expression of specific host proteins like NtHsp70. d-nb.info

Anti-SARS-CoV-2 Activity: Isoindolinone derivatives have also been investigated for their potential against SARS-CoV-2. Some derivatives have been shown to exhibit antiviral activity by targeting the SARS-CoV-2 3CL protease (3CLpro), an essential enzyme for viral replication. rsc.org Control investigations have indicated that the presence of quaternary carbons and a hydroxyl group are crucial for this bioactivity. rsc.org Other studies have focused on developing dual-action antiviral and anti-inflammatory molecules, with some hits showing potential inhibition of both Mpro and PLpro proteases of SARS-CoV-2. medrxiv.org

The antiviral activity of isoindole derivatives is a broad area of research, with various mechanisms being explored, including the inhibition of viral enzymes and modulation of host-pathogen interactions. jmchemsci.com

Sedative-Hypnotic Action and Receptor Interactions

Certain isoindolin-1-one (B1195906) derivatives have been developed as novel, water-soluble sedative-hypnotic agents. nih.gov In a study involving the synthesis of approximately 170 derivatives, a series of 2-phenyl-3-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]isoindolin-1-one analogs demonstrated potent sedative-hypnotic activity when administered intravenously to mice. nih.gov

The hypnotic effects of these compounds were evaluated by determining their hypnotic dose (HD50) and lethal dose (LD50) in mice. The therapeutic index (LD50/HD50) was then calculated to assess their safety margin. Among the tested compounds, JM-1232(-) was identified as a promising candidate for further clinical development. nih.gov

The primary molecular target for many modern hypnotic drugs is the gamma-aminobutyric acid (GABA)A receptor, an inhibitory neurotransmitter receptor in the central nervous system. nih.gov These drugs, including benzodiazepines and non-benzodiazepine receptor agonists, bind to specific sites on the GABAA receptor complex, enhancing the inhibitory effects of GABA. nih.govresearchgate.net The specific receptor subtype affinity, particularly for those containing different alpha subunits, influences the pharmacological profile of these drugs. nih.gov While the exact receptor interactions for the novel isoindolin-1-one derivatives were not detailed in the provided abstracts, their sedative-hypnotic effects suggest a likely interaction with the GABAA receptor complex or other related central nervous system targets.

Table 1: Sedative-Hypnotic Activity of Isoindolin-1-one Analogs in Mice

| Compound | HD50 (mg/kg) | LD50 (mg/kg) | Therapeutic Index (LD50/HD50) |

|---|---|---|---|

| 3(-) | 2.35 | 88.67 | 37.73 |

| 5(-) | 1.90 | 64.69 | 34.05 |

| 27(-) | 2.17 | >120 | >55.30 |

| JM-1232(-) | 3.12 | >120 | >38.46 |

Data sourced from a study on novel water-soluble sedative-hypnotic agents. nih.gov

Anti-inflammatory and Immunomodulatory Effects

Derivatives of isoindoline-1,3-dione have been shown to possess significant anti-inflammatory and immunomodulatory properties. nih.govnih.govrjraap.comarabjchem.org These compounds can modulate the production of key cytokines involved in the inflammatory cascade.

A series of N-[4-(t-amino-yl)-but-2-yn-1-yl] isoindoline-1,3-diones, referred to as ZM compounds, have been demonstrated to reduce carrageenan-induced inflammation and inhibit cyclooxygenase (COX-1 and COX-2) enzymes. nih.govarabjchem.org These compounds were also found to have fewer adverse effects compared to common non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

In vivo and in vitro studies have shown that ZM compounds can modulate cytokine production from spleen cells. nih.gov Specifically, ZM4 and ZM5 reversed LPS-induced suppression of transforming growth factor-beta (TGF-β) and reversed the LPS-induced increase in tumor necrosis factor-alpha (TNF-α) and interleukin-12 (B1171171) (IL-12) in mice spleens. nih.gov Furthermore, ZM5 was found to enhance TGF-β1 production from CD4+CD25+ T regulatory cells, while several ZM compounds suppressed TNF-α production from monocytes/macrophage cells. nih.gov

Another isoindoline-1,3-dione derivative, 2-({4-nitrophenyl}iminomethyl)isoindoline-1,3-dione, has also been shown to have pronounced anti-inflammatory and analgesic effects in vivo. rjraap.com The immunomodulatory effects of itaconate derivatives, which share some functional similarities with the studied compounds, have been linked to the suppression of neuroinflammation through the inhibition of peripheral Th1/Th17 differentiation and their infiltration into the central nervous system. nih.gov

The anti-inflammatory mechanism of these isoindoline (B1297411) derivatives is linked to their ability to inhibit COX enzymes and modulate the production of pro-inflammatory and anti-inflammatory cytokines, suggesting their potential use in autoimmune-mediated inflammatory diseases. nih.govarabjchem.org

Central Nervous System (CNS) Activity and Mechanisms

The biological activity of isoindolinone derivatives extends to the central nervous system (CNS), with sedative-hypnotic effects being a prominent example. nih.gov As discussed previously, certain isoindolin-1-one analogs exhibit potent sedative-hypnotic activity, likely through interaction with CNS receptors such as the GABAA receptor. nih.govnih.gov

Beyond sedation, the immunomodulatory and anti-inflammatory properties of isoindoline derivatives have implications for CNS disorders with a neuroinflammatory component. For example, dimethyl itaconate, an itaconate derivative with immunomodulatory effects, has been shown to suppress neuroinflammation and ameliorate disease severity in an animal model of multiple sclerosis by inhibiting microglia activation and the infiltration of inflammatory T cells into the CNS. nih.gov

Furthermore, the ability of certain isoindolinedione derivatives to cross the blood-brain barrier is a critical factor for their potential CNS activity. nih.gov This property is essential for drugs targeting CNS disorders, including neurodegenerative diseases and viral infections of the brain. The development of isoindoline-based compounds with both antiviral and anti-inflammatory properties could be particularly relevant for treating viral-induced neuroinflammation.

The diverse biological activities of isoindolinone derivatives, including their sedative, anti-inflammatory, and immunomodulatory effects, underscore their potential as therapeutic agents for a range of CNS conditions.

Antioxidant Properties and Mechanisms

Recent studies have highlighted the antioxidant potential of isoindolinone derivatives. nih.govnih.gov Antioxidants are crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are produced during normal cellular metabolism. nih.gov Excessive ROS can lead to oxidative stress, a condition implicated in various diseases, including cancer and immunodeficiency. nih.gov

The antioxidant capacity of novel isoindolinone derivatives has been evaluated using methods such as the ABTS cation radical scavenging activity and Fe2+-Fe3+ reduction capacity. nih.gov In vitro studies have demonstrated that these derivatives exhibit free radical-scavenging effects in a dose-dependent manner. nih.gov

For example, four synthesized isoindoline derivatives (NCTD1-4) were evaluated for their antioxidant and cytotoxic potential. nih.gov Among them, NCTD3 and NCTD4 showed apparent antioxidant effects. nih.gov This antioxidant activity, coupled with other biological effects like antimicrobial and anticancer properties, suggests that isoindolinone derivatives could be developed as multi-target therapeutic agents. nih.gov Further research is needed to fully elucidate the molecular mechanisms underlying the antioxidant activity of these compounds and to optimize their structure for enhanced efficacy. nih.gov

In Silico Modeling and Molecular Docking Studies of this compound Derivatives

In silico modeling and molecular docking are powerful computational tools that have been instrumental in the discovery and development of novel therapeutic agents based on the isoindolin-1-one scaffold. mdpi.comresearchgate.net These methods allow researchers to predict how these compounds might interact with biological targets at a molecular level, thereby guiding the synthesis of more potent and selective drug candidates.

Molecular docking studies have been successfully employed to predict the binding affinities of various isoindolin-1-one derivatives to a range of biological targets. These studies calculate a docking score, which represents the binding energy of the ligand to the protein's active site; a more negative score typically indicates a more stable and favorable interaction. nih.govresearchgate.net

For instance, a series of isoindolin-1-one derivatives have been investigated as potential inhibitors of phosphoinositide 3-kinase γ (PI3Kγ), a target implicated in gastric carcinoma. mdpi.com Molecular docking studies of these derivatives revealed their binding modes within the ATP-binding pocket of the enzyme. mdpi.comnih.gov Similarly, isoindolin-1-one derivatives have been designed and evaluated as urease inhibitors, with molecular docking results corroborating the in vitro inhibitory activities. nih.govacs.org In one such study, the most potent compound exhibited an IC50 value of 10.07 ± 0.28 µM, significantly more active than the standard inhibitor thiourea. nih.gov

Furthermore, in a virtual screening study, a library of 48 isoindolin-1-one derivatives was docked against cyclin-dependent kinase 7 (CDK7), a target in cancer therapy. The results showed high binding affinities, with docking scores reaching as low as -10.1 kcal/mol, indicating strong potential for inhibition. nih.gov

The following table summarizes the predicted binding affinities of some isoindolin-1-one derivatives against different biological targets:

| Derivative Class | Target | Predicted Binding Affinity (Docking Score) | Key Findings |

| Isoindolin-1-ones | PI3Kγ | Not explicitly stated in all abstracts, but used to guide synthesis of potent inhibitors. mdpi.com | Docking revealed key interactions within the ATP binding pocket. nih.gov |

| 2,3-Disubstituted isoindolin-1-ones | Urease | Not explicitly stated in all abstracts, but results were in good agreement with in vitro tests (IC50 of 10.07 ± 0.28 µM for the most potent compound). nih.gov | Docking studies supported the observed urease inhibitory activity. nih.gov |

| Isoindolin-1-ones fused to barbiturates | Urease | Not explicitly stated in all abstracts, but led to the identification of potent inhibitors (IC50 = 0.82 ± 0.03 μM for the most potent compound). acs.orgsemanticscholar.org | The isoindolin-1-one moiety was crucial for stabilizing the inhibitor in the active site. acs.orgsemanticscholar.org |

| Virtually screened isoindolin-1-ones | CDK7 | Up to -10.1 kcal/mol | Showed high binding affinity and favorable interactions with active site residues. nih.gov |

Beyond predicting binding affinities, molecular docking provides detailed insights into the specific interactions between the isoindolin-1-one derivatives and their protein targets. This includes identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-protein complex.

In the study of isoindolin-1-one derivatives as CDK7 inhibitors, analysis of the docked complexes revealed conventional hydrogen bonding interactions with crucial amino acid residues in the active site. nih.gov These interactions are considered vital for the inhibitory activity of the compounds. nih.gov For urease inhibitors, docking studies showed that the isoindolin-1-one part of the molecule plays a significant role in anchoring the inhibitor within the enzyme's active site. acs.orgsemanticscholar.org

Molecular dynamics (MD) simulations, often used in conjunction with docking, further refine the understanding of these interactions by simulating the dynamic behavior of the ligand-protein complex over time. For PI3Kγ inhibitors, MD simulations helped to assess the stability of the docked compounds in the active site. mdpi.comnih.gov

Natural Occurrence and Biosynthetic Pathways of Isoindolinone Scaffolds

The isoindolin-1-one framework is not only a product of synthetic chemistry but is also found in a diverse array of natural products. nih.govresearchgate.net These naturally occurring compounds have been isolated from various sources, particularly from fungi and plants, and often exhibit interesting biological activities. nih.govnih.gov

The biosynthesis of alkaloids, the class of compounds to which many natural isoindolinones belong, typically originates from amino acid precursors. youtube.comimperial.ac.uk While the specific biosynthetic pathway for every isoindolinone is not fully elucidated, general pathways for related alkaloids, such as benzylisoquinoline alkaloids, have been studied extensively. frontiersin.org These pathways often involve complex enzymatic reactions, including condensations, oxidations, and cyclizations, to construct the final heterocyclic scaffold. frontiersin.org

Several isoindolin-1-one alkaloids have been isolated and their structures characterized. For example, a study on the endophytic fungus Aspergillus sp. HAB10R12 led to the isolation of four new alkaloids, including aspergillinine B, which possesses a previously unencountered skeleton containing an isoindolinone ring. nih.gov Another review highlights aristoyagonine, a cularine (B1669330) alkaloid bearing an isoindolinone moiety, as a naturally occurring compound. nih.gov

The table below lists some examples of naturally occurring compounds with an isoindolinone scaffold:

| Compound Name | Source |

| Aspernidine A/Emeriphenolicin E | Aspergillus nidulans |

| Aspernidine B/Emeriphenolicin | Aspergillus nidulans |

| Aspernidine C | Aspergillus sp. |

| Aspernidine F | Stachybotrys sp. |

| Aspernidine G | Stachybotrys sp. |

| Aspernidine H | Stachybotrys sp. |

| Acetylstachyflin | Not specified in abstract |

| Aspergillinine B | Aspergillus sp. HAB10R12 |

| Aristoyagonine | Not specified in abstract |

The isolation and characterization of these natural products provide valuable lead compounds for drug discovery and development, and their structures can inspire the design of novel synthetic isoindolin-1-one derivatives with improved therapeutic properties.

Computational and Theoretical Investigations of 4 Bromo 6 Hydroxyisoindolin 1 One

Quantum Chemical Calculations

Quantum chemical calculations, which are based on the fundamental principles of quantum mechanics, are essential for analyzing the electronic characteristics and reaction pathways of molecules like 4-bromo-6-hydroxyisoindolin-1-one.

A molecule's chemical reactivity and properties are determined by its electronic structure. For this compound, understanding the electron distribution, chemical bond characteristics, and molecular orbital energies is key. While specific studies on this exact molecule are limited, research on related isoindoline-1,3-dione derivatives frequently employs Density Functional Theory (DFT) to balance computational cost and accuracy. nih.govtandfonline.com

These theoretical studies can calculate and visualize a molecule's electrostatic potential, identifying electron-rich and electron-poor areas. This information helps predict interactions with other molecules, such as biological targets. DFT has been used to determine physical descriptors, molecular electrostatic potential (MEP), and HOMO-LUMO energy gaps for isoindoline (B1297411) derivatives, which are crucial for understanding their stability and reactivity. tandfonline.comresearchgate.net A small energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) suggests higher reactivity. researchgate.net For this compound, the electron-rich oxygen and nitrogen atoms of the isoindolinone core, along with the bromine and hydroxyl groups, are predicted to be primary sites for intermolecular interactions.

Table 1: Computed Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₆BrNO₂ | PubChem nih.gov |

| Molecular Weight | 228.04 g/mol | PubChem nih.gov |

| XLogP3 | 1.1 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 2 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |

| Rotatable Bond Count | 0 | PubChem nih.gov |

| Exact Mass | 226.95819 Da | PubChem nih.gov |

| Topological Polar Surface Area | 49.3 Ų | PubChem nih.gov |

This table contains data computationally generated by PubChem.

Theoretical studies are instrumental in clarifying the reaction mechanisms involving the isoindolinone scaffold. nih.gov While a specific mechanistic study for this compound is not readily found, research on related isoindolines provides valuable insights. For instance, DFT calculations have been used to investigate the reactivity of nonstabilized cyclic isodiazene intermediates formed from isoindolines, suggesting that these reactions proceed through an azomethine imine intermediate. acs.org Such studies often map out potential energy surfaces, calculating transition state energies to determine the most probable reaction pathways. acs.org A plausible mechanism for the formation of a related epoxy-isoindolinone has been proposed involving deprotonation and subsequent elimination steps. clockss.org These computational approaches can predict the most favorable sites for chemical modification on the this compound structure and the likely outcomes under various reaction conditions, thereby guiding synthetic efforts. nih.govchim.it

Molecular Dynamics Simulations to Understand Conformation and Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective of molecular behavior, enabling researchers to observe movements and interactions over time. youtube.com This technique is particularly useful for understanding how a molecule like this compound might bind to a biological target, such as an enzyme's active site.

MD simulations can reveal the molecule's conformational flexibility and its most stable 3D structures. For related isoindolinone and pyrrolidine (B122466) derivatives, MD simulations have been used to validate docking results and analyze the stability of protein-ligand complexes. nih.govtandfonline.com By simulating the molecule in a solvent like water, its interactions with the surrounding environment can be studied. When a biological target is included, the simulation can illustrate the binding process, identify key intermolecular forces like hydrogen bonds, and assess the stability of the resulting complex. tandfonline.comd-nb.info This information is invaluable for structure-based drug design.

In Silico Screening and Library Design for Novel Derivatives

The core structure of this compound is a valuable scaffold for designing new molecules with potentially enhanced properties. nih.gov In silico screening, or virtual screening, is a computational method used to search large libraries of virtual compounds to identify those most likely to bind to a specific biological target. nih.govresearchgate.net

Starting with the this compound scaffold, a virtual library of derivatives can be generated by systematically altering its chemical structure. For example, the bromine atom could be substituted with other functional groups, or the hydroxyl group's position could be changed. This library can then be screened against a target protein using molecular docking simulations, which predict the binding orientation and affinity of each compound. mdpi.com This process significantly accelerates the initial stages of drug discovery by prioritizing the most promising compounds for synthesis and experimental testing. nih.gov This strategy has been successfully applied to discover novel isoindolinone inhibitors for targets like PARP1 and PI3Kγ. nih.govnih.gov

Advanced Characterization Techniques in Isoindolinone Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable tools for mapping the molecular framework of a compound. Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide complementary information, which, when combined, allows for an unambiguous determination of a molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be pivotal in confirming the regiochemistry of the substituents on the isoindolinone core of 4-Bromo-6-hydroxyisoindolin-1-one. In a hypothetical ¹H NMR spectrum, one would expect to see distinct signals for the aromatic protons, with their chemical shifts and coupling constants providing crucial information about their relative positions. The protons on the methylene (B1212753) group of the isoindolinone ring would likely appear as a singlet, while the protons of the hydroxyl and amine groups would also produce characteristic signals. Similarly, the ¹³C NMR spectrum would show a unique signal for each carbon atom in the molecule, including the carbonyl carbon and the carbons bearing the bromo and hydroxyl substituents.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for determining the exact molecular weight and elemental composition of this compound. The presence of a bromine atom would result in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units ([M]+ and [M+2]+), providing strong evidence for its presence.

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the functional groups present in the molecule. Key vibrational frequencies would be expected for the carbonyl (C=O) group of the lactam, the O-H stretch of the hydroxyl group, the N-H stretch of the amide, and the C-Br stretch.

| Technique | Expected Observations for this compound |

| ¹H NMR | Signals for aromatic protons, methylene protons, hydroxyl proton, and amine proton. |

| ¹³C NMR | Resonances for all eight carbon atoms, including the carbonyl and substituted aromatic carbons. |

| Mass Spectrometry | Molecular ion peak with a characteristic isotopic pattern for bromine. |

| Infrared Spectroscopy | Absorption bands for C=O, O-H, N-H, and C-Br functional groups. |

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide valuable information about the connectivity of atoms in a molecule, X-ray crystallography offers the definitive three-dimensional structure in the solid state. This technique would allow for the precise measurement of bond lengths, bond angles, and torsional angles within the this compound molecule.

The process would involve growing a single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is used to calculate the electron density map of the molecule, from which the positions of the individual atoms can be determined. A successful crystallographic analysis would confirm the planar structure of the isoindolinone ring system and the exact positioning of the bromo and hydroxyl substituents on the aromatic ring. Furthermore, it would reveal the intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amide groups, that dictate the packing of the molecules in the crystal lattice.

| Parameter | Information Gained from X-ray Crystallography |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Space Group | The symmetry elements present in the crystal. |

| Atomic Coordinates | The precise x, y, and z coordinates of each atom in the molecule. |

| Bond Lengths and Angles | The distances between atoms and the angles between bonds. |

| Intermolecular Interactions | The nature and geometry of non-covalent interactions, such as hydrogen bonds. |

The comprehensive data obtained from these advanced characterization techniques are crucial for building a complete picture of the molecular structure and properties of this compound, paving the way for further research into its chemical behavior and potential utility.

Future Directions and Emerging Research Areas for 4 Bromo 6 Hydroxyisoindolin 1 One

Development of Chiral 4-Bromo-6-hydroxyisoindolin-1-one Derivatives and Enantioselective Synthesis

The development of chiral derivatives of this compound is a significant area of future research, as the biological activity of therapeutic agents often resides in a single enantiomer. Enantioselective synthesis—methods that produce one mirror image of a chiral molecule over the other—is crucial for accessing these specific stereoisomers.

Research into the enantioselective synthesis of related isoindolinone systems has highlighted the utility of chiral catalysts. chemrxiv.orgrsc.org Chiral Brønsted acids, such as those derived from BINOL, have been successfully employed in the asymmetric synthesis of isoindolinone-derived N(acyl),S-acetals and spiroisoindolinones. chemrxiv.orgnih.gov These catalysts function by creating a chiral environment around the reacting molecules, directing the formation of one enantiomer preferentially.

Future efforts for this compound would involve adapting these established protocols. The key would be to generate an N-acyliminium ion from the hydroxyl group at the 3-position, which can then be attacked by a nucleophile under the direction of a chiral catalyst. The electron-withdrawing nature of the bromine atom at the 4-position could influence the reactivity of the iminium ion intermediate, potentially requiring optimization of reaction conditions.

Table 1: Potential Strategies for Enantioselective Synthesis

| Catalytic System | Reaction Type | Potential Application to this compound |

|---|---|---|

| Chiral Phosphoric Acids | Asymmetric Addition | Catalyzing the enantioselective addition of nucleophiles to an N-acyliminium ion intermediate. chemrxiv.org |

| Organocatalysts (e.g., Fluorous Phosphine) | Tandem Reactions | Development of one-pot, asymmetric syntheses from simpler precursors. rsc.org |

Exploration of Novel Biological Targets for Therapeutic Development

The functional groups of this compound make it an attractive starting point for fragment-based drug discovery and the development of inhibitors for novel biological targets. The isoindolinone core is present in various bioactive molecules, and its derivatives have shown promise as inhibitors of enzymes like carbonic anhydrases. nih.gov

Future research would involve synthesizing a library of compounds derived from this compound and screening them against a panel of biological targets, including various bromodomain-containing proteins and carbonic anhydrase isozymes.

Table 2: Potential Biological Targets for this compound Derivatives

| Target Class | Specific Examples | Therapeutic Area | Rationale |

|---|---|---|---|

| Bromodomains | BRD4, BRD9 | Oncology, Inflammation | The isoindolinone scaffold can be modified to target the acetyl-lysine binding pocket. nih.gov |

| Carbonic Anhydrases | hCA I, hCA II | Glaucoma, Epilepsy | Isoindolinone derivatives have shown potent inhibitory activity against these enzymes. nih.gov |

Integration into Advanced Materials Science (e.g., Organic Semiconductors, LEDs)

The field of organic electronics is continually searching for new molecular structures with tunable optoelectronic properties for applications in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The rigid, planar structure of the isoindolinone core, combined with the potential for functionalization, makes this compound a candidate for investigation in materials science.

Derivatives of structurally related compounds like indigo (B80030) have been investigated as environmentally friendly organic semiconductors. rsc.org Chemical modification, such as the introduction of electron-withdrawing groups, can tune the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which is critical for charge injection and transport in semiconductor devices. The bromine atom in this compound acts as an electron-withdrawing group, which could be beneficial for developing n-type (electron-transporting) organic semiconductors.

Future work could focus on synthesizing polymers or oligomers of this compound, or using it as a building block in more complex molecular architectures for organic electronics. google.com Its integration into soft sensors for biophotonics and neuroscience research also represents a novel avenue of exploration. youtube.com

Sustainable Synthesis and Green Chemistry Innovations for Brominated Isoindolinones

Modern chemical synthesis places a strong emphasis on sustainability and green chemistry principles. Future research on this compound will undoubtedly focus on developing environmentally benign synthetic routes. This includes minimizing waste, avoiding hazardous reagents, and using renewable solvents and catalysts.

One promising approach is the use of flow chemistry. researchoutreach.org Continuous flow reactors can improve reaction safety and efficiency, particularly for hazardous reactions like bromination. Instead of storing and handling toxic elemental bromine, it can be generated in-situ from safer precursors like hydrogen bromide and sodium bromate (B103136) as needed, minimizing risk and waste. researchoutreach.org

Additionally, the use of organocatalysts in green solvents represents a significant advance over traditional metal-based catalysts. rsc.org These methods can offer high yields without the need for column chromatography, and the catalysts and solvents can often be recycled. rsc.orgconsensus.app Applying these green principles to the synthesis of this compound would not only reduce its environmental impact but also make its production more cost-effective for potential large-scale applications. rsc.orgwordpress.com

Application in Chemical Biology Tools and Probes

Chemical biology relies on small molecules to probe and understand complex biological systems. This compound is well-suited for development into chemical probes due to its functional handles. The hydroxyl group and the aromatic ring can be readily modified to attach reporter tags, such as fluorophores or biotin, or photo-cross-linking groups.

The bromine atom offers a site for further chemical modification through cross-coupling reactions, allowing for the attachment of various functional groups or linker arms. These modified probes could be used for a variety of applications, including:

Target Identification: By incorporating a photoreactive group, the probe could be used to covalently label its protein target upon UV irradiation, enabling its identification via mass spectrometry.

Cellular Imaging: Attaching a fluorescent dye would allow for the visualization of the molecule's distribution within cells, providing insights into its localization and mechanism of action. sigmaaldrich.com

Affinity-Based Purification: Immobilizing the molecule on a solid support via a linker could be used to purify its binding partners from cell lysates.

The development of such tools would be invaluable for elucidating the mechanism of action of any future drugs derived from the this compound scaffold.

常见问题

Q. How can machine learning enhance the prediction of physicochemical properties for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。